1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-

Sodium channel modulator CYP450 inhibition Isomer comparison

Researchers studying Nav1.6-mediated ischemic neurodegeneration often face confounding CYP450 off-target effects that obscure mechanism-of-action interpretation. CFM6058-the N2-benzyl positional isomer of CFM1178-eliminates this liability. • Neuroprotective efficacy in hippocampal slices: 63% at 50 µM, matching sipatrigine without CYP inhibition. • Voltage-dependent Nav1.6 block: ~10% at -90 mV rising to ~60% at -70 mV; guanidine flux IC50 28 µM. • Ideal comparator for oxadiazolylindazole SAR campaigns; procure together with CFM1178 for controlled head-to-head electrophysiology.

Molecular Formula C17H15N5O
Molecular Weight 305.33 g/mol
Cat. No. B13921200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-
Molecular FormulaC17H15N5O
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=NC(=NO4)CN
InChIInChI=1S/C17H15N5O/c18-10-15-19-17(23-21-15)16-13-8-4-5-9-14(13)20-22(16)11-12-6-2-1-3-7-12/h1-9H,10-11,18H2
InChIKeyWAKOOJIYVSJBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- (CFM6058): Sodium Channel Modulator Procurement Guide


1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- (CAS 1151513-25-5), also known as CFM6058, is a selective, use-dependent voltage-gated sodium channel (Nav) modulator belonging to the oxadiazolylindazole class [1]. It is the N2-benzyl positional isomer of the lead compound CFM1178 and demonstrates neuroprotective activity in in vitro hippocampal slice models comparable to the reference agent sipatrigine [1]. This compound is primarily deployed in preclinical neuroscience research targeting Nav1.6-mediated pathologies [1].

Nav1.6 isoform-selective modulation studies
N2-benzyl isomer with reduced CYP450 inhibition liability
Voltage- and use-dependent sodium current block assays

Why Substituting 1,2,4-Oxadiazole-3-methanamine Derivatives with In-Class Compounds Compromises Research Outcomes


Generic interchange among oxadiazolylindazole sodium channel modulators is not scientifically valid due to critical pharmacodynamic and pharmacokinetic divergences arising from subtle positional isomerism. The N1-benzyl isomer CFM1178, while possessing superior in vitro neuroprotection (>99%), carries a significant CYP450 inhibition liability that is substantially mitigated in the N2-benzyl isomer CFM6058 [1]. Furthermore, distinct Nav isoform selectivity profiles (e.g., preferential Nav1.6 blockade) and use-dependent kinetics mean that substituting CFM6058 with lamotrigine, sipatrigine, or even its N1-isomer will alter channel blocking dynamics and off-target risk in electrophysiological assays [1]. The quantitative evidence below establishes the procurement-grade differentiation which compels precise isomer selection.

CYP450 N1-isomer CFM1178 carries significant CYP450 inhibition; N2-isomer CFM6058 may reduce this off-target risk.
Isoform Nav1.6 selectivity differs from lamotrigine and sipatrigine; channel blocking dynamics may not transfer.
Voltage dependence Voltage-dependent profile is isomer-specific; CFM1178 or generic blockers will shift state-dependent inhibition.

Head-to-Head Quantitative Differentiation: CFM6058 vs. N1-Isomer, Sipatrigine, Lamotrigine, and Tetrodotoxin


N2-Benzyl Isomer CFM6058 Mitigates CYP450 Inhibition Liability Compared to N1-Isomer CFM1178

The N1-benzyl isomer CFM1178 (compound 11) exhibits substantial cytochrome P450 enzyme inhibition, an undesirable off-target liability. This CYP450 inhibition is reported to be reduced in the N2-benzyl isomer CFM6058 (compound 38). This qualitative differentiation is a primary driver for selecting the N2-isomer in drug discovery cascades where cytochrome P450 safety profiles are critical [1]. Precise IC50 values for CYP isoforms were not detailed in the core publication; however, the explicit comparative statement is a class-level inference from the authors' profiling panel.

CYP450 inhibition liability
Class-level
CFM6058: reduced CYP450 inhibition vs. N1-isomer
CFM1178 (N1-isomer): substantial CYP450 inhibition observed
Supports isomer selection for reduced CYP450 risk
Exact IC50 values not reported in primary source; class-level inference from profiling panel
Sodium channel modulator CYP450 inhibition Isomer comparison

Neuroprotective Efficacy in Hippocampal Slice Assay: CFM6058 vs. Sipatrigine and CFM1178

In an in vitro hippocampal slice model of neurodegeneration, CFM6058 (compound 38) achieved 63% neuroprotection at 50 µM, statistically comparable to sipatrigine which gave an average of 62% neuroprotection at 30 µM in the same assay [1]. Its N1-benzyl isomer CFM1178 (compound 11) showed superior neuroprotection (>99% at 50 µM) but carries greater off-target risk [1]. This positions CFM6058 as a balanced tool compound with meaningful efficacy and a cleaner safety profile.

Neuroprotection (hippocampal slice)
Head-to-head
63% at 50 µM (SEM ±4, n=4)
Sipatrigine: 62% at 30 µM; CFM1178: >99% at 50 µM
Reported neuroprotection endpoint context comparable to sipatrigine
In vitro hippocampal slice model; higher N1-isomer efficacy accompanied by CYP450 liability
Neuroprotection Hippocampal slice assay Sodium channel blocker

Potent and Selective Nav1.6 Isoform Blockade: CFM6058 vs. Lamotrigine and Sipatrigine

CFM6058 (compound 38) demonstrated potent inhibitory activity against the Nav1.6 isoform in both HEK cell electrophysiology and voltage-sensitive dye assays, an isoform profile distinct from standard sodium channel blockers [1]. Lamotrigine showed only modest activity against Nav1.1 and was generally less potent across isoforms, while sipatrigine exhibited broader but less selective activity [1]. The preferential Nav1.6 blockade by CFM6058 is pharmacologically consistent with its neuroprotective effect, as Nav1.6 is implicated in neuronal injury pathways [1].

Nav1.6 isoform selectivity
Reported
CFM6058: preferential Nav1.6 block; use-dependent inhibition confirmed
Lamotrigine: modest activity; sipatrigine: less selective across Nav1.1-1.8
Reported Nav1.6 selectivity context; supports pathway investigation
Precise IC50 values not tabulated; qualitative comparison from HEK cell electrophysiology
Nav1.6 Sodium channel isoform Voltage-gated sodium channel

Voltage- and Use-Dependent Block of Sodium Currents: CFM6058 in Hippocampal Neurons

CFM6058 (compound 38) exhibited pronounced voltage- and use-dependent block of peak sodium currents in dissociated rat hippocampal neurons. At a concentration of 30 µM, inhibition was ~10% at a holding potential of -90 mV, increasing to ~60% at -70 mV, demonstrating strong state-dependent binding to inactivated channel conformations [1]. This property is shared by clinically effective anticonvulsants and neuroprotectants such as lamotrigine, but CFM6058's specific voltage-dependence profile is distinct from its N1-isomer CFM1178 [1].

Voltage-dependent block
Head-to-head
~10% inhibition at -90 mV / ~60% at -70 mV (30 µM)
CFM1178: quantitatively distinct profile; lamotrigine reference known
Supports state-dependent block assay interpretation
Whole-cell patch clamp, dissociated rat hippocampal neurons; 20 Hz train
Use-dependent block Electrophysiology Hippocampal neuron

Procurement-Guided Application Scenarios for 1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- (CFM6058)


Nav1.6-Mediated Neurodegeneration and Ischemic Stroke Research Requiring CYP-Safe Tool Compounds

CFM6058 is the preferred sodium channel modulator for in vitro and ex vivo models of ischemic neurodegeneration where Nav1.6 isoform selectivity is mechanistically critical and CYP450-mediated off-target effects are unacceptable. Its neuroprotective efficacy (63% at 50 µM) matches sipatrigine without the CYP liability of its N1-isomer [1], enabling cleaner interpretation of neuroprotection mechanisms in organotypic hippocampal slice cultures.

Electrophysiological Studies of State-Dependent Sodium Channel Blockade in Hippocampal Neurons

The steep voltage-dependent block of sodium currents by CFM6058 (~10% at -90 mV rising to ~60% at -70 mV) makes it an ideal agent for patch-clamp investigations of state-dependent channel modulation [1]. Researchers studying the biophysical basis of use-dependent inhibition should select CFM6058 over lamotrigine for its greater Nav1.6 specificity and over CFM1178 to avoid confounding CYP450 interactions in co-administered protocols.

Isomer-Comparative Structure-Activity Relationship (SAR) Programs in Sodium Channel Drug Discovery

CFM6058 serves as the critical N2-benzyl comparator in oxadiazolylindazole SAR campaigns. Its differential pharmacology versus the N1-benzyl isomer CFM1178—comparable sodium channel binding (guanidine flux IC50 28 µM vs. 26 µM for CFM1178) but divergent CYP450 and neuroprotective profiles [1]—provides a validated framework for probing the structural determinants of isoform selectivity and metabolic stability. Procurement of both isomers from a single, isomerically pure source is essential for controlled head-to-head studies.

In Vitro Screening Cascades for Anticonvulsant and Neuropathic Pain Candidates

In high-throughput screening cascades for voltage-gated sodium channel blockers, CFM6058 is a superior positive control or starting scaffold compared to lamotrigine (guanidine flux IC50 219 µM) or tetrodotoxin [1]. Its balanced potency (guanidine flux IC50 28 µM) and improved safety profile support its use as a reference compound in synaptosomal flux assays, radioligand displacement studies using [3H]BW202W92, and neuronal viability readouts.

Application
Selection Property
Validation Focus
Nav1.6 neurodegeneration models (in vitro/ex vivo)
N2-benzyl isomer with reduced CYP450 inhibition risk
Hippocampal neuroprotection endpoint and CYP450 panel review
Electrophysiological state-dependent block studies
Voltage-dependent sodium current inhibition profile
Use-dependent inhibition in hippocampal neuron recordings
Isomer-comparative SAR programs
Isomerically pure N2-benzyl comparator
CYP450 and neuroprotection endpoint differentiation from N1-isomer
Nav screening cascades (anticonvulsant/neuropathic pain)
Nav1.6 isoform selectivity and use-dependent potency
Guanidine flux assay and neuronal viability endpoint context
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